2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione
Description
2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione (CAS: 56148-88-0) is a naphthalimide-derived compound characterized by a benz[de]isoquinoline-dione core substituted with a 2-ethylhexyl group at the 2-position and methoxy groups at the 6- and 7-positions. Its molecular formula is C₂₃H₂₉NO₄, and it is primarily utilized in industrial applications, including dyes and specialty materials .
Properties
IUPAC Name |
2-(2-ethylhexyl)-6,7-dimethoxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-5-7-8-14(6-2)13-23-21(24)15-9-11-17(26-3)20-18(27-4)12-10-16(19(15)20)22(23)25/h9-12,14H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVWSNPGLZZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C(C3=C(C=C2)OC)OC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971523 | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56148-88-0 | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56148-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz(de)isoquinoline-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056148880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione can be achieved through various methods involving cyclization and condensation reactions. One common approach involves the use of aromatic aldehydes and aminoacetals as starting materials, followed by cyclization under acidic conditions . Another method employs palladium-catalyzed coupling reactions, which offer high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, which may have different biological and chemical properties .
Scientific Research Applications
2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline core, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The isoquinoline core can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(2-ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione can be contextualized against analogous benz[de]isoquinoline-dione derivatives. Key comparisons include:
Antifungal and Antimicrobial Derivatives
7f, 8a–c (Hydroxyethyl naphthalimides) :
- Substituents: Hydroxyethyl group with thio-linked heterocycles (e.g., pyrimidinyl, benzimidazolyl).
- Properties: Demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values < 1 μg/mL. High thermal stability (melting points >250°C) and purity (>99.5%) .
- Comparison: The target compound lacks bioactive substituents (e.g., thioethers or hydroxyethyl groups), rendering it inactive in antimicrobial contexts.
- (E)-2-(4-(Benzylideneamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (97a, 99b): Substituents: Benzylideneamino and azetidinyl groups. Properties: Antimicrobial activity against E. coli and S. aureus, comparable to standard drugs like ciprofloxacin . Comparison: The target compound’s methoxy and ethylhexyl groups prioritize solubility and dye compatibility over bioactivity.
Industrial and Material Science Analogues
- 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Substituents: Benzyl group. Properties: Used in high-purity materials (99.999%) for electronics and pharmaceuticals. The benzyl group enhances π-stacking, favoring optoelectronic applications . Comparison: The ethylhexyl group in the target compound improves solubility in nonpolar solvents, making it more suitable for dye formulations than optoelectronics.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Physicochemical Properties
Research Findings and Implications
- Sensor Design: The target compound’s lack of polar groups limits its utility in sensing compared to NI3/NI4, where amino and allyl groups enable tunable fluorescence .
- Bioactivity Gap : Unlike hydroxyethyl derivatives (7f, 8a–c), the target compound’s substituents prioritize industrial stability over biological interaction .
- Material Compatibility : Its ethylhexyl group enhances compatibility with hydrophobic matrices, distinguishing it from benzyl-substituted analogues used in high-purity electronics .
Biological Activity
2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione, also known as CAS 56148-88-0, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : C22H27NO4
- Molecular Weight : 369.45 g/mol
- CAS Number : 56148-88-0
Research indicates that the compound may exhibit various biological activities through several mechanisms:
- Antitumor Activity : Preliminary studies suggest that derivatives of benz[de]isoquinoline compounds can inhibit tumor cell proliferation. The specific mechanisms are often linked to the modulation of apoptosis pathways and cell cycle regulation.
- Antioxidant Properties : Compounds in this class may demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage.
- Anti-inflammatory Effects : Some studies have suggested that similar compounds can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Case Study on Antitumor Efficacy :
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various benz[de]isoquinoline derivatives on cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth in HeLa and A549 cells with IC50 values in the low micromolar range. -
Study on Antioxidant Activity :
In another investigation focusing on oxidative stress, the compound was shown to reduce intracellular levels of reactive oxygen species (ROS) in human neutrophils. This suggests a protective role against oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of naphthalimide scaffolds are synthesized by reacting hydroxyl- or amino-substituted precursors with alkylating agents like 2-ethylhexyl bromide under basic conditions (e.g., potassium carbonate in polar aprotic solvents such as DMF or acetonitrile). Optimization includes:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar solvents enhance solubility of intermediates (e.g., methanol or ethanol for purification).
- Yield improvement : Stepwise addition of reagents and extended reaction times (12–24 hours) improve yields to ~60–65% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>99%) .
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
Key methods include:
- H and C NMR : Aromatic protons (δ 7.4–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) confirm the naphthalimide core. Alkyl chain protons (e.g., 2-ethylhexyl: δ 0.8–1.7 ppm) validate substitution .
- HRMS : Exact mass analysis (e.g., [M+H]) ensures molecular formula consistency .
- HPLC : Purity >99% is verified using reverse-phase C18 columns with UV detection at 254 nm .
- Melting point : Sharp melting ranges (e.g., 189–192°C) indicate crystalline homogeneity .
Advanced: How can DFT calculations predict electronic properties relevant to fluorescence or charge transfer?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent models (e.g., PCM) can:
- Model excited states : Calculate HOMO-LUMO gaps to predict absorption/emission wavelengths .
- Validate experimental data : Simulate NMR chemical shifts and compare with observed values to resolve structural ambiguities .
- Solvent effects : Incorporate continuum solvation models to study polarity-dependent spectral shifts .
Advanced: How to resolve discrepancies in NMR data for structurally similar derivatives?
Contradictions in aromatic proton splitting or integration may arise from:
- Conformational dynamics : Use variable-temperature NMR to freeze rotameric equilibria (e.g., ethylhexyl chain flexibility) .
- Resonance overlap : Employ 2D techniques (COSY, HSQC) to assign coupled protons and carbons unambiguously .
- Isotopic labeling : Synthesize C-labeled analogs to trace signal origins in crowded spectra .
Basic: What safety protocols apply for handling this compound?
Regulatory classifications indicate:
- Hazard identification : Classified under CLP as a skin/eye irritant (Category 2) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
- Waste disposal : Follow guidelines for halogenated organic waste (if halogenated intermediates are used) .
Advanced: What strategies enhance fluorescence quantum yield for sensing applications?
To improve emissive properties:
- Substituent engineering : Introduce electron-donating groups (e.g., methoxy) to stabilize excited states .
- Rigidification : Conjugation with aromatic moieties (e.g., triazoles) reduces non-radiative decay .
- Solvent tuning : Use low-polarity solvents to minimize quenching effects .
- Metal coordination : Design Schiff base derivatives for selective ion recognition (e.g., Fe) .
Basic: What solvents and conditions are optimal for dissolution in biological assays?
- Polar aprotic solvents : DMSO or DMF (0.1–1% v/v) for stock solutions.
- Aqueous compatibility : Dilute in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity .
- Sonication : Use brief sonication (5–10 min) to disperse aggregates in aqueous buffers .
Advanced: How to design derivatives with improved antiproliferative activity?
- Structure-activity relationship (SAR) : Modify the ethylhexyl chain to alter lipophilicity and cell permeability .
- Conjugation with bioactive motifs : Attach chalcone or pyrazoline moieties to enhance DNA intercalation .
- Molecular docking : Screen derivatives against target proteins (e.g., topoisomerase II) using AutoDock Vina .
Basic: What stability profiles are observed under varying storage conditions?
- Thermal stability : Decomposes above 250°C; store at 4°C for long-term stability .
- Light sensitivity : Protect from UV exposure to prevent photodegradation (use amber vials) .
- Hydrolytic stability : Stable in neutral pH; avoid strong acids/bases to prevent imide ring hydrolysis .
Advanced: How does molecular structure influence interactions with biological targets?
- Planar aromatic core : Enables intercalation into DNA or stacking with protein aromatic residues .
- Alkyl chain length : Longer chains (e.g., ethylhexyl) enhance membrane permeability but may reduce solubility .
- Hydrogen bonding : Methoxy groups act as H-bond acceptors, influencing binding affinity to enzymes like kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
